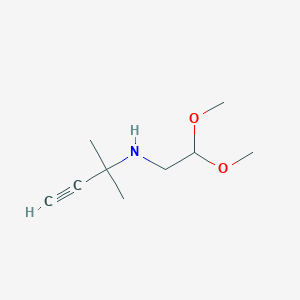
tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, a carbamoyl group, and a hydroxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate typically involves the esterification of a suitable hydroxy acid with tert-butyl alcohol. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds, which is more efficient and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Formation of an amine from the carbamoyl group.
Substitution: Replacement of the tert-butyl ester group with other functional groups.
Applications De Recherche Scientifique
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate involves its reactivity as a tert-butyl ester and carbamate. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophiles. The carbamoyl group can undergo nucleophilic addition-elimination reactions, forming stable intermediates . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the hydroxy group.
Tert-butyl acetate: Contains a tert-butyl ester group but lacks the carbamoyl and hydroxy groups.
Tert-butyl alcohol: Contains a tert-butyl group and a hydroxy group but lacks the carbamoyl group.
Uniqueness
Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is unique due to the presence of all three functional groups: tert-butyl ester, carbamoyl, and hydroxy. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H17NO4 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
tert-butyl (2R)-5-amino-2-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(11)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1 |
Clé InChI |
JDZNKANEDCTBEA-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)O |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)


![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)



![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)


![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)


